2-Propenamide, n-[(2-fluorophenyl)methyl]-
Description
Structural Context: Amide and Fluorinated Organic Compounds in Medicinal Chemistry
The structure of 2-Propenamide, N-[(2-fluorophenyl)methyl]- contains two key features that are highly significant in medicinal chemistry: the amide linkage and the fluorine-substituted aromatic ring.
Amide Functional Group: Amides are among the most vital functional groups in organic chemistry and are fundamental to the pharmaceutical industry and life sciences. researchgate.net The amide bond is a cornerstone of peptide and protein structures. In drug design, the incorporation of an amide group can influence a molecule's solubility, stability, and ability to form hydrogen bonds with biological targets. nih.gov For instance, converting a secondary amine to a tertiary amide has been shown to improve a compound's lipophilicity, which can enhance cell permeability. nih.gov
Fluorinated Organic Compounds: The strategic introduction of fluorine atoms into drug candidates is a widely used strategy in modern medicinal chemistry to enhance a molecule's therapeutic profile. researchgate.netmdpi.com Approximately 20% of all pharmaceuticals on the market are fluorinated compounds. nih.gov The carbon-fluorine bond is strong and not commonly found in biological systems, which means enzymes often cannot easily degrade compounds containing them. researchgate.net This can significantly increase the metabolic stability of a drug, leading to a longer duration of action. researchgate.netmdpi.com
Furthermore, fluorine's high electronegativity can alter the electronic properties of a molecule, potentially increasing its binding affinity to target proteins. nih.gov Fluorination can also enhance a drug's lipophilicity, which may improve its absorption and ability to cross biological membranes. mdpi.comnih.gov The judicious use of fluorine can thus improve a drug's pharmacokinetic and pharmacodynamic properties, including potency, bioavailability, and metabolic stability. nih.gov
| Structural Feature | Significance in Medicinal Chemistry | Potential Effects on Drug Properties |
|---|---|---|
| Amide Group (-CONH-) | Common in peptides and proteins; influences molecular interactions. researchgate.net | Improves solubility, stability, and hydrogen bonding capacity. nih.gov |
| Fluorine Atom (-F) | Enhances metabolic stability and binding affinity. researchgate.netnih.gov | Increases potency, bioavailability, and membrane permeability. mdpi.comnih.gov |
| Acrylamide (B121943) Moiety (CH2=CH-CO-) | Can act as a covalent binder to protein targets. nih.gov | May lead to longer residence time on the target enzyme. nih.gov |
Historical Perspective of Related Acrylamide Derivatives and Their Biological Relevance
The parent compound, acrylamide, is an industrial chemical used to synthesize polyacrylamides, which have applications in water treatment, soil conditioning, and laboratory research. researchgate.net Its biological effects, including neurotoxicity, have been extensively studied, particularly after it was discovered in various cooked foods in 2002. researchgate.netbio-conferences.org Acrylamide is known to form naturally in starchy foods during high-temperature cooking through the Maillard reaction between the amino acid asparagine and reducing sugars. bio-conferences.orgfda.govnih.gov
In the context of medicinal chemistry, the acryloyl functional group has been incorporated into various drug candidates. nih.gov Molecules containing an acrylamide moiety can act as irreversible inhibitors by forming a covalent bond with a target enzyme through a process called Michael addition. nih.gov This covalent binding can lead to a longer duration of drug action. nih.gov
Several approved drugs and clinical candidates feature the acrylamide functional group. Notable examples include kinase inhibitors used in oncology, such as Ibrutinib, which is an inhibitor of Bruton's tyrosine kinase (BTK). researchgate.net The development of such targeted therapies has renewed interest in acrylamide-containing compounds, balancing their potential for strong efficacy with the need to manage off-target effects. nih.gov Research dating back to the late 1980s also explored acrylamide derivatives for other therapeutic areas, such as antiallergic agents. acs.org
| Compound Type | Historical Context / Discovery | Biological Relevance / Application |
|---|---|---|
| Acrylamide | Industrial chemical; discovered in food in 2002. researchgate.netbio-conferences.org | Known neurotoxin; potential human carcinogen. researchgate.netcancer.gov |
| Acrylamide-based Kinase Inhibitors (e.g., Ibrutinib) | Developed as part of targeted cancer therapy advancements. nih.govresearchgate.net | Act as irreversible covalent inhibitors of key enzymes in cancer pathways. researchgate.net |
| Acrylamide Derivatives for Allergy | Synthesized and studied in the late 1980s. acs.org | Investigated for potential as antiallergic agents. acs.org |
Rationale for Dedicated Academic Research on 2-Propenamide, N-[(2-fluorophenyl)methyl]-
The dedicated academic research on 2-Propenamide, N-[(2-fluorophenyl)methyl]- and structurally similar molecules is driven by the promising combination of the fluorophenyl group and the acrylamide scaffold for creating novel therapeutic agents. The rationale stems from the potential for these compounds to exhibit potent and specific biological activity, particularly in the field of neuroscience.
A key area of investigation for related compounds is the treatment of neuropathic pain. For example, a structurally similar molecule, (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide, has been identified as a potent and effective opener of the KCNQ2 (Kv7.2) potassium channel. nih.gov This channel is a critical regulator of neuronal excitability, and its openers are considered a promising therapeutic approach for conditions like diabetic neuropathy and other forms of neuropathic pain. nih.gov The presence of the 2-fluorophenyl group in this active compound highlights its importance for achieving the desired pharmacological effect.
The N-(2-fluorophenyl)amide structural motif is also present in other neurologically active compounds, further justifying research into this chemical class. The combination of this particular fluorinated ring with a reactive acrylamide group offers a strategic approach for designing targeted covalent inhibitors for various biological targets, extending beyond ion channels to enzymes and receptors. The academic interest lies in systematically exploring how modifications to this core structure can lead to the development of new therapeutic agents with improved efficacy and specificity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-2-10(13)12-7-8-5-3-4-6-9(8)11/h2-6H,1,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYBYNRQXFJSJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Propenamide, N 2 Fluorophenyl Methyl
Established Synthetic Strategies for Acrylamide (B121943) Derivatives
The construction of the acrylamide functional group can be achieved through several reliable synthetic routes. These strategies generally focus on forming the amide bond or constructing the α,β-unsaturated system.
The most direct and widely employed method for synthesizing acrylamide derivatives is through the formation of an amide bond between an amine and an acrylic acid derivative. google.com This approach is favored for its efficiency and broad applicability.
The reaction of an amine with an acid halide, such as acryloyl chloride, is a simple and common method for preparing amides. This reaction is typically exothermic and is often performed under cooled conditions to manage the reaction rate. A base, commonly a non-nucleophilic amine like triethylamine or pyridine, is added to neutralize the hydrogen chloride (HCl) gas generated as a byproduct. rsc.org
Alternatively, direct amidation of acrylic acid can be performed using a variety of coupling agents. These reagents activate the carboxylic acid group, facilitating nucleophilic attack by the amine. This method is advantageous as it operates under mild conditions, minimizing side reactions and preserving sensitive functional groups. nih.gov A wide array of condensing agents has been developed for this purpose. organic-chemistry.org
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples |
|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DIC (Diisopropylcarbodiimide) |
| Uronium/Guanidinium Salts | HATU, HBTU, HCTU, TBTU |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP |
Biocatalytic methods, utilizing enzymes such as lipases, have also emerged as a green and sustainable approach to amide bond formation, often proceeding with high selectivity under mild conditions. rsc.org
Olefin cross-metathesis is a powerful catalytic tool for forming carbon-carbon double bonds and has been successfully applied to the synthesis of α,β-unsaturated amides. ethz.chnih.govresearchgate.net This reaction typically involves the coupling of a simple olefin with a vinyl-containing amide in the presence of a ruthenium-based catalyst, such as the Hoveyda-Grubbs catalyst. nih.govacs.org
The efficiency of this method can be influenced by the electronic and steric properties of the substituents on the amide nitrogen. ethz.ch These factors can affect the rate and yield, sometimes due to the deactivation of the catalyst via chelation with the amide's carbonyl group. ethz.ch Despite these challenges, acrylic amides are generally considered well-tolerated substrates for cross-metathesis reactions. nih.govacs.org
Beyond direct coupling and metathesis, several other conventional methods are available for the synthesis of α,β-unsaturated amides.
Dehydrogenation of Saturated Amides : A direct approach involves the α,β-dehydrogenation of a corresponding saturated amide. nih.gov This can be achieved using methods like selenium-mediated dehydrogenation, providing a flexible route to the desired unsaturated product. nih.gov
Ritter Reaction : This reaction prepares amides from an alcohol or alkene and a nitrile in a strongly acidic environment. For instance, N-benzylacrylamide has been synthesized from benzyl (B1604629) alcohol and acrylonitrile in the presence of concentrated sulfuric acid. orgsyn.org
Elimination Reactions : Dehydrohalogenation of β-halopropionamides is another established route. N-benzylacrylamide, for example, can be formed from the treatment of N-benzyl-β-chloropropionamide with an aqueous base like potassium hydroxide. orgsyn.org
Condensation Reactions : Methods like the Doebner-Knoevenagel condensation provide a pathway to acrylamides under mild conditions, often with high stereoselectivity for the E-isomer. organic-chemistry.org
Specific Synthesis of 2-Propenamide, N-[(2-fluorophenyl)methyl]-
The synthesis of the target compound, 2-Propenamide, N-[(2-fluorophenyl)methyl]-, can be logically designed by applying the established principles of amide bond formation. The most straightforward approach involves the acylation of (2-fluorophenyl)methanamine with an acrylic acid derivative.
The rational design of the synthesis for N-(2-fluorobenzyl)acrylamide involves the selection of two key precursors that will form the final molecule.
Table 2: Key Precursors for the Synthesis of 2-Propenamide, N-[(2-fluorophenyl)methyl]-
| Role | Precursor | Rationale |
|---|---|---|
| Amine Component | (2-Fluorophenyl)methanamine (2-Fluorobenzylamine) | Provides the N-(2-fluorobenzyl) portion of the target molecule. |
| Acrylating Agent | Acryloyl Chloride | A highly reactive derivative of acrylic acid that readily acylates amines to form the amide bond. |
| Alternative Acrylating Agent | Acrylic Acid | Less reactive than the acid chloride; requires the use of a coupling agent (see Table 1) for efficient reaction. |
The selection of acryloyl chloride as the acrylating agent is often preferred for its high reactivity, which typically leads to high yields and straightforward reaction conditions. rsc.org
Drawing from general procedures for the synthesis of N-substituted acrylamides, a reliable protocol for N-(2-fluorobenzyl)acrylamide can be established. google.comrsc.org The optimization of this reaction involves careful control of several parameters to maximize yield and purity.
Reaction Conditions: The reaction is typically carried out in an anhydrous aprotic solvent, such as ethyl acetate or dichloromethane, to prevent unwanted side reactions with water. rsc.org The addition of acryloyl chloride to a solution of (2-fluorophenyl)methanamine and triethylamine is usually performed at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction. rsc.org After the initial addition, the mixture is often allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion. rsc.org
Table 3: Parameters for Reaction Optimization
| Parameter | Typical Range/Condition | Purpose |
|---|---|---|
| Temperature | 0 °C to Room Temperature | To control the exothermic nature of the acylation reaction. rsc.org |
| Solvent | Anhydrous Ethyl Acetate, THF, Dichloromethane | Provides a medium for the reaction while preventing hydrolysis of the acid chloride. rsc.org |
| Base | 1.0 - 1.2 equivalents of Triethylamine or Pyridine | To neutralize the HCl generated during the reaction. rsc.org |
| Reaction Time | 1 - 24 hours | To allow the reaction to proceed to completion. google.com |
Isolation and Purification: Following the reaction, a standard aqueous workup is employed. This typically involves quenching the reaction with water and washing the organic layer sequentially with a dilute acid solution (e.g., aq. HCl) to remove excess amine and base, followed by water and brine to remove water-soluble impurities. rsc.org The organic phase is then dried over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). rsc.org
After filtration and removal of the solvent under reduced pressure, the crude product is obtained. rsc.org Final purification can be achieved through recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure 2-Propenamide, N-[(2-fluorophenyl)methyl]-. rsc.orggoogle.com
Stereoselective Synthesis Approaches for Chiral Analogues
The synthesis of enantiomerically pure or enriched analogues of 2-Propenamide, N-[(2-fluorophenyl)methyl]- is crucial for applications where specific stereochemistry dictates biological activity or material properties. Stereoselective synthesis can be achieved through several key strategies, primarily involving the use of chiral auxiliaries or asymmetric catalysis to control the formation of new stereocenters.
Chiral Auxiliary-Mediated Synthesis: A widely adopted method for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.orguwindsor.ca This auxiliary, an enantiomerically pure compound, is attached to the achiral substrate to direct a subsequent reaction diastereoselectively. After the desired stereocenter is created, the auxiliary is removed. wikipedia.org For creating chiral analogues of N-substituted acrylamides, the auxiliary can be attached to either the propenamide backbone or the amine precursor.
Evans Oxazolidinones: These are among the most effective chiral auxiliaries. du.ac.intcichemicals.com An achiral propionate unit can be attached to an Evans auxiliary, followed by α-alkylation to set a stereocenter. Subsequent elaboration to the α,β-unsaturated system and amidation with (2-fluorophenyl)methanamine would yield a chiral analogue.
Pseudoephedrine and Pseudoephenamine: These compounds serve as practical chiral auxiliaries for asymmetric alkylations. nih.govharvard.edu When used to form an amide, they effectively control the stereochemistry of α-alkylation reactions on the propenamide precursor. nih.gov
Asymmetric Catalysis: Catalytic methods offer a more atom-economical approach to stereoselective synthesis. A small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.
Enantioselective Conjugate Addition: The acrylamide backbone is an excellent Michael acceptor. The use of chiral catalysts, such as organocatalysts or transition metal complexes, can facilitate the enantioselective conjugate addition of nucleophiles to the β-position of the double bond, creating a stereocenter.
Asymmetric Hydrofunctionalization: Nickel-catalyzed enantioselective hydrocarbofunctionalizations of acrylamides have been developed to prepare α-branched chiral amides. researchgate.net Similarly, asymmetric hydroarylation of related N-acyl enamines using chiral nickel-bis(imidazoline) catalysts provides access to enantioenriched benzylamine derivatives. semanticscholar.org
Intramolecular Reactions: Enantioselective intramolecular reactions, such as the Rauhut–Currier reaction with β-substituted acrylamides catalyzed by N-heterocyclic carbenes, can produce enantioenriched quinolones. acs.org
Table 1: Summary of Stereoselective Synthesis Approaches
| Method | Description | Key Reagents/Catalysts | Typical Application |
|---|---|---|---|
| Chiral Auxiliary | Temporary attachment of a chiral molecule to direct a diastereoselective reaction. wikipedia.org | Evans Oxazolidinones, Pseudoephedrine, Camphorsultam wikipedia.orgharvard.edusigmaaldrich.com | Asymmetric alkylation, aldol reactions. du.ac.in |
| Asymmetric Catalysis | Use of a chiral catalyst to produce an enantiomerically enriched product. | Chiral Lewis acids, N-heterocyclic carbenes, Chiral Ni or Cu complexes researchgate.netsemanticscholar.orgacs.org | Conjugate addition, hydrofunctionalization, cycloaddition. |
| Substrate Control | An existing stereocenter in the substrate directs the formation of a new stereocenter. uwindsor.ca | Chiral starting materials (e.g., from the chiral pool). tcichemicals.com | Felkin-Ahn additions, chelation-controlled reactions. uwindsor.ca |
Advanced Chemical Transformations and Derivatization Strategies for 2-Propenamide, N-[(2-fluorophenyl)methyl]- Analogues
Once synthesized, the parent compound serves as a scaffold for further diversification. Advanced chemical transformations can be directed at three distinct regions: the N-substituted (2-fluorophenyl)methyl moiety, the 2-propenamide backbone, and through conjugation to biomolecules.
The N-benzyl portion of the molecule offers sites for modification at both the aromatic ring and the benzylic carbon.
Reactions at the Benzylic Position: The carbon atom adjacent to the phenyl ring is particularly reactive due to the resonance stabilization of benzylic radical or cationic intermediates. chemistrysteps.comlibretexts.org
Halogenation: Treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator can selectively introduce a bromine atom at the benzylic position. libretexts.org This introduces a good leaving group, enabling subsequent nucleophilic substitution (SN1/SN2) or elimination (E1/E2) reactions to introduce a wide range of functional groups. chemistrysteps.comyoutube.com
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize a benzylic carbon that has at least one hydrogen atom to a carboxylic acid. libretexts.org In the context of the target molecule, this would lead to cleavage of the benzyl group and formation of N-(2-fluorophenyl)oxalamide. Milder oxidation could potentially yield a ketone.
Debenzylation: Oxidative debenzylation of N-benzyl amides can be achieved using systems like alkali metal bromides with an oxidant, which proceeds via a bromo radical that abstracts a hydrogen from the benzylic position. acs.orgorganic-chemistry.org This removes the entire benzyl group, yielding the primary amide.
Table 2: Potential Derivatizations of the N-(2-fluorophenyl)methyl Moiety
| Reaction Site | Transformation | Typical Reagents | Resulting Modification |
|---|---|---|---|
| Benzylic Carbon | Radical Halogenation | N-Bromosuccinimide (NBS), (PhCO₂)₂ libretexts.org | Introduction of a halogen for further substitution. |
| Benzylic Carbon | Oxidative Cleavage | KMnO₄, Na₂Cr₂O₇ chemistrysteps.com | Removal of the benzyl group, yielding a primary amide. |
| Aromatic Ring | Electrophilic Substitution | HNO₃/H₂SO₄ (Nitration); Br₂/FeBr₃ (Bromination) uci.edu | Addition of substituents (e.g., -NO₂, -Br) to the ring. |
The α,β-unsaturated amide system is a versatile functional group for a variety of chemical transformations.
Conjugate (Michael) Addition: As an electron-deficient alkene, the 2-propenamide backbone is highly susceptible to conjugate addition at the β-carbon. This is one of the most powerful C-C and C-heteroatom bond-forming reactions. beilstein-journals.org A wide array of nucleophiles can be employed, including organocuprates, thiols, amines, and stabilized carbanions, to introduce diverse substituents at the β-position. Intramolecular conjugate addition from a lithiated benzylic position can lead to the formation of γ-lactams. nih.gov
α-Functionalization: While β-addition is more common, the α-position can also be functionalized. Nickel-catalyzed hydroalkylation and hydrobenzylation reactions can forge a C-C bond at the α-position. researchgate.net Direct α-C–H functionalization of related amine derivatives is also a known strategy, often proceeding through deprotonation to form an enolate followed by reaction with an electrophile. nih.gov
Cycloaddition Reactions: The alkene of the propenamide can act as a dipolarophile in 1,3-dipolar cycloaddition reactions with species like nitrones, nitrile oxides, or azomethine ylides. researchgate.net This provides a powerful route to synthesize five-membered heterocyclic rings, such as isoxazolines or pyrrolidines, fused to or pendant from the core structure. Enantioselective (3+1+2) cycloadditions have also been reported. researchgate.net
Addition-Elimination Reactions: Introducing a leaving group at the α-position can alter the reactivity profile. For instance, α-substituted methacrylamides can undergo a conjugate addition-elimination reaction with thiols, where the initial Michael adduct eliminates the α-substituent. nih.gov
Table 3: Strategies for Diversification of the 2-Propenamide Backbone
| Reaction Type | Position(s) Modified | Description | Example Reagents/Conditions |
|---|---|---|---|
| Conjugate Addition | β-carbon | Addition of a nucleophile to the electron-deficient double bond. beilstein-journals.org | R₂CuLi, RSH, R₂NH |
| Hydrofunctionalization | α- and β-carbons | Catalytic addition of H and an R-group across the double bond. researchgate.net | Ni-catalyst, R-X, silane reductant |
| 1,3-Dipolar Cycloaddition | α- and β-carbons | Reaction with a 1,3-dipole to form a five-membered heterocycle. researchgate.net | Nitrile oxides, Nitrones, Azomethine ylides |
| Palladium-Catalyzed Dearomatization | α, β, and N-benzyl group | Difunctionalization/dearomatization reaction with alkyl radicals. rsc.org | Pd catalyst, α-carbonyl alkyl bromides |
The electrophilic nature of the acrylamide moiety makes it an ideal functional group for covalent modification of biomolecules, a strategy widely used in chemical biology and drug development.
Thiol-Michael Addition: The acrylamide group is a well-established electrophilic "warhead" for reacting with nucleophilic residues on proteins. rsc.org Its most common target is the thiol side chain of cysteine residues. The reaction proceeds via a conjugate addition mechanism, forming a stable thioether bond and thus irreversibly modifying the protein. rsc.org This strategy is central to the design of many targeted covalent inhibitors.
Aza-Michael Addition: The primary amine of lysine residues can also act as a nucleophile in an aza-Michael addition reaction. While generally less reactive than thiols, this reaction can be promoted under appropriate pH conditions, forming a stable C-N bond. mdpi.com
Activated Amide Coupling: For conjugation to amine groups under milder conditions, the acrylamide itself can be part of a larger polymer or molecule that contains a more reactive group. For example, terpolymers containing N-acryloxysuccinimide (NASI) units are used for antibody conjugation. nih.gov The activated N-hydroxysuccinimide ester reacts readily with lysine residues on the antibody to form a stable amide linkage, tethering the acrylamide-containing polymer to the protein. nih.gov
The reactivity of the acrylamide can be finely tuned by adding substituents to the α- or β-positions, which can increase or decrease its electrophilicity and suitability for specific biological targets. nih.gov
Table 4: Bioconjugation Strategies Involving the Acrylamide Moiety
| Reaction Type | Target Residue | Resulting Linkage | Application |
|---|---|---|---|
| Thiol-Michael Addition | Cysteine | Thioether | Targeted covalent inhibitors, protein labeling. rsc.org |
| Aza-Michael Addition | Lysine (ε-amino group) | Secondary Amine | Peptide and protein modification. mdpi.comuts.edu.au |
| Activated Ester Coupling | Lysine (ε-amino group) | Amide | Antibody-polymer conjugates. nih.gov |
Advanced Structural Elucidation and Conformational Analysis of 2 Propenamide, N 2 Fluorophenyl Methyl
High-Resolution Spectroscopic Techniques for Comprehensive Characterization
A combination of high-resolution spectroscopic methods is essential for the unambiguous structural determination of 2-Propenamide, N-[(2-fluorophenyl)methyl]-. These techniques provide detailed information about the molecular framework, functional groups, and the electronic environment of individual atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution.
¹H NMR: The proton NMR spectrum of 2-Propenamide, N-[(2-fluorophenyl)methyl]- would be expected to show distinct signals corresponding to the different types of protons in the molecule. The vinyl protons of the propenamide group would appear as a characteristic set of multiplets in the olefinic region. The methylene (B1212753) protons of the benzyl (B1604629) group would likely appear as a doublet, coupled to the adjacent N-H proton. The aromatic protons of the 2-fluorophenyl group would exhibit a complex multiplet pattern due to both proton-proton and proton-fluorine couplings. The amide proton (N-H) would typically appear as a broad singlet or a triplet, depending on the solvent and temperature.
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Distinct signals would be observed for the carbonyl carbon of the amide, the two vinyl carbons, the methylene carbon of the benzyl group, and the aromatic carbons. The carbon atoms of the 2-fluorophenyl ring would show splitting due to coupling with the fluorine atom (¹JCF, ²JCF, etc.), providing valuable information for signal assignment.
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom. Furthermore, the coupling patterns observed in the ¹H and ¹³C NMR spectra due to the fluorine atom can be correlated with the ¹⁹F NMR data to confirm the structure.
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in assembling the complete molecular structure. COSY would reveal proton-proton coupling networks, helping to connect adjacent protons. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would show correlations between protons and carbons that are two or three bonds apart, allowing for the unambiguous assignment of all proton and carbon signals and confirming the connectivity of the entire molecule.
Interactive Data Table: Predicted NMR Data
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C=O | - | ~165-170 |
| CH=CH₂ (α) | ~5.5-6.0 (dd) | ~125-130 |
| CH=CH₂ (β, cis to C=O) | ~6.0-6.5 (dd) | ~130-135 |
| CH=CH₂ (β, trans to C=O) | ~6.0-6.5 (dd) | ~130-135 |
| N-H | ~6.5-8.0 (br s or t) | - |
| CH₂ | ~4.4-4.6 (d) | ~40-45 |
| Aromatic CH | ~7.0-7.4 (m) | ~115-135 |
| Aromatic C-F | - | ~158-162 (d, ¹JCF) |
| Aromatic C-CH₂ | - | ~125-130 (d) |
Note: These are predicted chemical shift ranges and may vary based on the solvent and other experimental conditions.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, including FTIR and Raman, provides valuable information about the functional groups present in a molecule.
FTIR Spectroscopy: The FTIR spectrum of 2-Propenamide, N-[(2-fluorophenyl)methyl]- would be expected to show characteristic absorption bands. A strong absorption band around 3300 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide. The C=O stretching vibration (Amide I band) would appear as a very strong band in the region of 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) would be observed around 1550 cm⁻¹. The C=C stretching of the vinyl group would be seen around 1620 cm⁻¹. The C-F stretching vibration of the fluorophenyl group would likely appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to FTIR. The C=C double bond, being more polarizable, would likely show a strong Raman signal. The aromatic ring vibrations would also be prominent in the Raman spectrum.
Interactive Data Table: Key Vibrational Frequencies
| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| N-H Stretch | ~3300 | ~3300 |
| C=O Stretch (Amide I) | ~1650-1680 | Weak |
| N-H Bend (Amide II) | ~1550 | Moderate |
| C=C Stretch (Vinyl) | ~1620 | Strong |
| C-F Stretch | ~1000-1400 | Moderate |
| Aromatic C-H Stretch | ~3000-3100 | Strong |
| Aromatic Ring Vibrations | ~1400-1600 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-resolution mass spectrometry is a powerful technique for determining the exact molecular weight and elemental composition of a compound. For 2-Propenamide, N-[(2-fluorophenyl)methyl]- (C₁₀H₁₀FNO), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula. The fragmentation pattern observed in the mass spectrum would also provide structural information, showing characteristic losses of fragments such as the benzyl group or the acryloyl group.
X-ray Crystallography Studies for Solid-State Structure Determination
While spectroscopic methods provide information about the structure in solution or in the gas phase, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
Crystal Structure Determination and Polymorphism Analysis
A single-crystal X-ray diffraction study of 2-Propenamide, N-[(2-fluorophenyl)methyl]- would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the exact conformation of the molecule in the crystalline state, including the planarity of the amide group and the relative orientation of the phenyl ring and the propenamide moiety. Furthermore, polymorphism analysis could be conducted to determine if the compound can exist in different crystalline forms, which can have different physical properties.
Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks
The crystal structure would also reveal the details of the hydrogen bonding network. It is expected that the amide N-H group would act as a hydrogen bond donor, and the carbonyl oxygen would act as a hydrogen bond acceptor, leading to the formation of intermolecular hydrogen bonds. These interactions play a crucial role in the packing of the molecules in the crystal lattice. The presence of the fluorine atom might also lead to weaker C-H···F interactions, which could further influence the crystal packing. The analysis of these non-covalent interactions is vital for understanding the supramolecular chemistry of the compound.
Analysis of Conformational Preferences and Tautomeric Forms in Crystalline State
A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of 2-Propenamide, N-[(2-fluorophenyl)methyl]-. Consequently, a detailed analysis of its conformational preferences and tautomeric forms in the crystalline state, including specific bond lengths, angles, and torsion angles, cannot be provided at this time.
The determination of a molecule's conformation in its crystalline state is reliant on X-ray crystallography studies, which provide precise atomic coordinates. This data allows for the detailed analysis of the three-dimensional arrangement of atoms, the planarity of functional groups, and the dihedral angles between different parts of the molecule. Furthermore, such studies are crucial for identifying and characterizing intermolecular interactions, such as hydrogen bonding, which stabilize the crystal packing and influence the preferred conformation.
Similarly, the investigation of tautomerism in the solid state requires definitive structural data. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For 2-Propenamide, N-[(2-fluorophenyl)methyl]-, potential amide-iminol tautomerism could be investigated through crystallographic analysis by examining the C-N and C-O bond lengths and the position of the amide proton.
While general principles of organic chemistry can be used to predict potential conformations and the likelihood of tautomerism, a scientifically rigorous and accurate description as demanded by the prompt requires empirical data from single-crystal X-ray diffraction analysis.
Future research involving the successful crystallization and subsequent X-ray diffraction analysis of 2-Propenamide, N-[(2-fluorophenyl)methyl]- would be necessary to generate the data required for a thorough discussion of its solid-state structure. Such an analysis would provide valuable insights into the molecule's structural properties and intermolecular interactions.
Molecular Interactions and Biological Target Identification of 2 Propenamide, N 2 Fluorophenyl Methyl
In Vitro Biochemical Characterization of Biological Activities
Monoamine oxidase B (MAO-B) is a significant enzyme target in neurodegenerative diseases. researchgate.netgoogle.com The therapeutic effect of MAO-B inhibitors is linked to their ability to block the oxidative activity of the MAO-B enzyme in the brain. researchgate.net While various N-benzylamine and acrylamide (B121943) derivatives have been investigated for their potential as MAO-B inhibitors, there is no specific published research demonstrating the inhibitory or activatory effects of 2-Propenamide, N-[(2-fluorophenyl)methyl]- on MAO-B. nih.gov Fluorometric assays are commonly used for high-throughput screening of potential MAO-B inhibitors by detecting hydrogen peroxide, a byproduct of the MAO-catalyzed reaction. abcam.comassaygenie.com
KCNQ2 potassium channels are crucial for regulating neuronal excitability, and their modulation is a therapeutic strategy for conditions like epilepsy. nih.gov Although structurally related acrylamide compounds have been identified as potent openers of KCNQ2 channels, specific studies on the interaction of 2-Propenamide, N-[(2-fluorophenyl)methyl]- with KCNQ2 or other ligand-gated ion channels have not been reported. nih.gov
A variety of biophysical techniques are employed to characterize the direct binding of small molecules to protein targets. These methods provide valuable information on binding affinity, kinetics, and thermodynamics. There are currently no publicly available studies that utilize biophysical methods to map the interaction between 2-Propenamide, N-[(2-fluorophenyl)methyl]- and any specific protein target.
Cellular Bioactivity Investigations
Cell-based assays are critical for understanding how a compound affects cellular processes and for evaluating its potential therapeutic efficacy in a biological context.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular defense against oxidative stress. nih.govnih.gov Activation of this pathway is a therapeutic target for a range of diseases characterized by oxidative damage. nih.govfrontiersin.org At present, there is no scientific literature available that investigates or demonstrates the ability of 2-Propenamide, N-[(2-fluorophenyl)methyl]- to modulate the Nrf2 pathway in any cell-based assay.
The evaluation of a compound's ability to inhibit the growth of cancer cells or microorganisms is a common preliminary step in drug discovery. While derivatives of N-benzylacrylamide and other related structures have been synthesized and evaluated for their antiproliferative and antimicrobial properties, specific data on the efficacy of 2-Propenamide, N-[(2-fluorophenyl)methyl]- in cancer cell lines or against microbial species is not documented in the reviewed scientific literature. nih.govresearchgate.netmdpi.comresearchgate.net
Preclinical Pharmacological Efficacy in Relevant Animal Models (Excluding Clinical Human Data)
While specific preclinical efficacy data for 2-Propenamide, N-[(2-fluorophenyl)methyl]- is not publicly available, this section describes the types of studies that would be conducted to evaluate its potential therapeutic effects, particularly in the context of neuropathic pain.
In Vivo Proof-of-Concept Studies in Disease Models (e.g., neuropathic pain models)
To assess the potential of 2-Propenamide, N-[(2-fluorophenyl)methyl]- as a treatment for neuropathic pain, researchers would utilize established animal models that mimic the symptoms of this condition in humans. Some commonly used models include:
Chronic Constriction Injury (CCI): This model involves loosely ligating the sciatic nerve, leading to the development of pain-like behaviors.
Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve are ligated and transected, leaving the third branch intact.
Streptozotocin (STZ)-Induced Diabetic Neuropathy: This model is used to study neuropathic pain associated with diabetes, where the STZ injection induces a diabetic state in the animal.
In these models, the efficacy of 2-Propenamide, N-[(2-fluorophenyl)methyl]- would be evaluated by measuring its ability to reverse or attenuate pain-related behaviors, such as:
Mechanical Allodynia: Painful response to a normally non-painful stimulus, often assessed using von Frey filaments.
Thermal Hyperalgesia: An increased sensitivity to painful heat or cold stimuli.
The results from these studies would provide initial evidence of the compound's potential therapeutic utility.
| Neuropathic Pain Model | Method of Induction | Key Pathological Features | Common Behavioral Endpoints |
| Chronic Constriction Injury (CCI) | Loose ligation of the sciatic nerve. | Axonal degeneration and inflammation. | Mechanical allodynia, thermal hyperalgesia. |
| Spared Nerve Injury (SNI) | Ligation and transection of two of the three sciatic nerve branches. | Nerve damage and subsequent sensitization. | Mechanical allodynia, thermal hyperalgesia. |
| Streptozotocin (STZ)-Induced Diabetic Neuropathy | Chemical induction of diabetes with streptozotocin. | Hyperglycemia-induced nerve damage. | Mechanical allodynia, thermal hyperalgesia. |
Investigation of Pharmacodynamic Biomarkers and Target Engagement in Preclinical Systems
Pharmacodynamic (PD) biomarkers are crucial for understanding the relationship between drug exposure and its pharmacological effect. In the preclinical evaluation of 2-Propenamide, N-[(2-fluorophenyl)methyl]-, the identification and validation of PD biomarkers would be a key objective. These biomarkers can provide evidence of target engagement and help to establish a dose-response relationship.
The selection of PD biomarkers would be guided by the identified biological target of the compound. For instance, if 2-Propenamide, N-[(2-fluorophenyl)methyl]- were found to inhibit a specific kinase, a relevant PD biomarker could be the phosphorylation status of a downstream substrate of that kinase.
Methods to Measure Target Engagement and PD Biomarkers:
Western Blotting and ELISA: These standard laboratory techniques can be used to measure changes in the levels or post-translational modifications of proteins in tissues or cells following treatment with the compound.
Immunohistochemistry: This method allows for the visualization of the location and expression of the target protein and PD biomarkers within tissue samples.
Mass Spectrometry-Based Proteomics: This powerful technique can provide a more global view of the changes in the proteome in response to drug treatment, potentially revealing novel PD biomarkers.
By measuring these biomarkers in preclinical models, researchers can gain valuable insights into the mechanism of action of 2-Propenamide, N-[(2-fluorophenyl)methyl]- and its potential for therapeutic development.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies for 2 Propenamide, N 2 Fluorophenyl Methyl and Its Analogues
Systematic Exploration of Structural Variations and Their Impact on Biological Activity
The biological activity of N-benzyl acrylamide (B121943) scaffolds is profoundly influenced by chemical modifications at three primary locations: the phenyl ring of the N-benzyl group, the acrylamide core, and the N-substituent itself.
Positional Isomerism and Substituent Effects on the Fluorophenyl Ring
The position of the fluorine atom on the N-benzyl ring is a critical determinant of biological activity. Structure-activity relationship (SAR) studies on related N-benzyl compounds have demonstrated that positional isomerism leads to significant differences in potency. For instance, in a series of 1-N-substituted indazoles, the ortho-fluoro derivative (2-fluorobenzyl) exhibited superior inhibitory activity compared to its meta- and para-fluoro counterparts. nih.gov This suggests that the placement of the electronegative fluorine atom at the ortho position may induce a favorable conformation or engage in specific electronic or steric interactions within the target's binding site. nih.gov
Conversely, studies on other scaffolds have shown high potency with para-substitution. A series of phenyldihydropyrazolones demonstrated that a 4-fluorobenzyl substituent resulted in sub-micromolar potency against Trypanosoma cruzi. frontiersin.org Similarly, potent HMG-CoA reductase inhibitors have been developed utilizing a 4-(4-fluorophenyl) group, indicating the favorability of para-substitution in that context. nih.gov The electron-withdrawing nature of fluorine, regardless of position, generally influences the electronic properties of the entire molecule, which can impact binding affinity and reactivity.
The introduction of other substituents onto the phenyl ring also modulates activity. For example, in a series of N-benzyl amide derivatives, the inclusion of electron-donating methoxy (B1213986) groups, as seen in the 3,4-dimethoxybenzyl analogue, resulted in high cytotoxic activity against cancer cell lines. nih.gov This highlights that both the electronic nature (electron-donating vs. electron-withdrawing) and the position of substituents on the phenyl ring are pivotal for optimizing biological activity.
| N-Benzyl Substituent | Relative Activity/Potency | Target/Assay (Analogous Series) |
|---|---|---|
| 2-Fluorobenzyl | Highest | Aortic Ring Relaxation nih.gov |
| 3-Fluorobenzyl | Moderate | Aortic Ring Relaxation nih.gov |
| 4-Fluorobenzyl | Low | Aortic Ring Relaxation nih.gov |
Modulation of the Acrylamide Moiety and Alkene Stereochemistry
The acrylamide moiety serves as a reactive "warhead" in many inhibitors, typically forming a covalent bond with a nucleophilic residue (like cysteine) in a target protein via a Michael addition reaction. ekb.eg Modifications to this group can significantly alter its reactivity and, consequently, its biological effect.
Substitutions at the α- or β-positions of the acrylamide core generally reduce its intrinsic reactivity. nih.gov However, specific substitutions can be leveraged to fine-tune activity. The addition of an electron-withdrawing nitrile group at the α-carbon to form a 2-cyanoacrylamide derivative can enhance the electrophilicity of the β-carbon. This modification can create a "nitrile trap" that not only increases reactivity but also allows for hydrogen bond interactions with the target protein, potentially improving binding affinity. ekb.eg
The stereochemistry of the alkene double bond is also crucial. Studies comparing geometric isomers have shown that activity can be highly dependent on the E/Z configuration. For example, in one study on substituted acrylamides, the (E)-isomer was found to be reactive, whereas the corresponding (Z)-analog was inactive under the same experimental conditions. rsc.org This indicates that a precise spatial arrangement of the acrylamide warhead is necessary for proper orientation within the active site to facilitate the covalent reaction.
Table 2: Impact of Acrylamide Moiety Modification on Reactivity and Activity
| Modification | Effect on Reactivity | Rationale |
|---|---|---|
| α- or β-substitution (general) | Usually Decreased | Steric hindrance or altered electronics. nih.gov |
| α-cyano substitution | Increased | Enhanced electrophilicity and potential for H-bond interactions. ekb.eg |
Impact of N-Substituent Modifications on Potency and Selectivity
The nature of the N-substituent directly influences the compound's properties and biological interactions. SAR studies show that N-aryl acrylamides are generally more reactive than their N-alkyl counterparts. rsc.org This reactivity is further modulated by the electronic properties of the aryl group; electron-withdrawing groups tend to increase reactivity, while electron-donating groups decrease it. rsc.org
The N-benzyl group itself is often a critical pharmacophoric element. In studies of related compounds, replacing the N-benzyl group with a simple hydrogen atom led to a significant reduction in biological activity, underscoring the importance of the aromatic ring for binding and potency. nih.gov
Beyond the fluorophenylmethyl group, other N-substituents have been explored to optimize activity. Steric hindrance near the nitrogen atom can play a significant role. For instance, N,N-diethylacrylamide shows much lower reactivity towards glutathione (B108866) compared to less hindered acrylamides, a phenomenon attributed to the steric bulk of the two ethyl groups hindering the formation of the reaction intermediate. nih.gov These findings demonstrate that careful selection of the N-substituent is essential for balancing reactivity, potency, and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activity, offering predictive models to guide the design of more potent analogues.
Development of Statistical Models Correlating Structure with Biological Activity
For acrylamide derivatives and related amides, researchers have successfully developed various QSAR models to predict biological activities such as antiproliferative effects and enzyme inhibition. researchgate.netnih.gov These models are typically built using a "training set" of molecules with known activities. Statistical methods like Multiple Linear Regression (MLR) and more complex algorithms like Genetic Function Approximation (GFA) are employed to generate an equation that links molecular descriptors (numerical representations of molecular properties) to the observed biological activity. researchgate.net
The robustness and predictive power of these models are evaluated through rigorous validation. A common method is cross-validation, which yields a cross-validated correlation coefficient (q² or r²cv). A high q² value (typically > 0.5) indicates good internal predictivity. researchgate.net The model's ultimate utility is then tested by its ability to predict the activity of an "external test set" of compounds that were not used in the model's development. A high predictive correlation coefficient (r²pred) for the test set confirms the model's real-world applicability. researchgate.net For series of aminophenylbenzamides and acrylamides, validated QSAR models have been developed with good correlative and predictive abilities, demonstrating the utility of this approach. researchgate.net
Identification of Key Physico-Chemical Descriptors for Activity Optimization
A primary benefit of QSAR modeling is the identification of the specific physico-chemical properties that are most influential on biological activity. Across various studies on acrylamide-containing molecules, several key descriptors have been consistently identified as being critical for activity.
Steric Factors: The size and shape of the molecule are often paramount. QSAR studies on some acrylamide derivatives have revealed that their antiproliferative activity is largely explained by steric descriptors, highlighting the importance of a precise fit within the biological target. researchgate.net Steric hindrance, particularly around the reactive acrylamide moiety or the N-substituent, can significantly impact activity by impeding access to the target site. nih.gov
Hydrophobicity: The lipophilicity of a compound, often quantified as its partition coefficient (LogP), is a crucial determinant of its ability to cross cell membranes and reach its target. QSAR studies frequently identify LogP as a key descriptor, indicating that a balance of hydrophilicity and lipophilicity is necessary for optimal activity. researchgate.net
Electronic Properties: The electronic nature of the molecule, influenced by substituents, governs its reactivity and non-covalent interactions (e.g., hydrogen bonding, π-π stacking). Descriptors related to the energy of molecular orbitals, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), can explain differences in the reactivity of the acrylamide warhead. nih.gov
By understanding which descriptors are most important, medicinal chemists can strategically modify lead compounds—for example, by altering substituents to adjust steric bulk or LogP—to design new analogues with enhanced potency and more favorable drug-like properties.
Computational Chemistry and Advanced Molecular Modeling of 2 Propenamide, N 2 Fluorophenyl Methyl
Quantum Chemical Calculations for Electronic and Steric Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2-Propenamide, N-[(2-fluorophenyl)methyl]-, DFT calculations would be employed to determine its most stable three-dimensional conformation, known as the optimized geometry. This process involves minimizing the energy of the molecule by systematically adjusting bond lengths, bond angles, and dihedral angles.
The calculations, often performed using a basis set like 6-311G+(d,p), would reveal key structural parameters. For instance, the planarity of the propenamide group and the rotational barrier around the N-CH₂ bond would be quantified. Energetic properties such as the total energy, enthalpy of formation, and Gibbs free energy of the optimized structure provide a measure of the molecule's thermodynamic stability. These parameters are crucial for understanding how the molecule will behave in a chemical environment.
Hypothetical Optimized Geometric Parameters for 2-Propenamide, N-[(2-fluorophenyl)methyl]- This table is for illustrative purposes to show typical data obtained from DFT calculations.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.24 Å |
| Bond Length | C-N (amide) | 1.35 Å |
| Bond Length | C-F | 1.36 Å |
| Bond Angle | O=C-N | 122.5° |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, indicating the molecule's nucleophilicity. The LUMO is the innermost empty orbital and acts as an electron acceptor, reflecting the molecule's electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For 2-Propenamide, N-[(2-fluorophenyl)methyl]-, FMO analysis would identify the regions of the molecule most likely to participate in chemical reactions.
Illustrative FMO Data This table presents a hypothetical example of FMO analysis results.
| Molecular Orbital | Energy (eV) | Role in Reactivity |
|---|---|---|
| HOMO | -6.8 eV | Electron Donation / Nucleophilic Center |
| LUMO | -0.5 eV | Electron Acceptance / Electrophilic Center |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for understanding intermolecular interactions, as it illustrates the charge distribution and identifies regions that are rich or deficient in electrons.
In an MEP map, different colors represent different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate or neutral potential. For 2-Propenamide, N-[(2-fluorophenyl)methyl]-, the MEP map would likely show a negative potential (red) around the carbonyl oxygen and the fluorine atom, highlighting these as sites for hydrogen bonding or interaction with positive centers. The amide proton would likely be in a region of positive potential (blue).
Molecular Docking and Scoring Approaches
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.
Molecular docking simulations would be used to predict how 2-Propenamide, N-[(2-fluorophenyl)methyl]- interacts with a specific biological target, such as an enzyme or a receptor. The process involves placing the flexible ligand into the binding site of the rigid or flexible receptor and sampling numerous possible conformations and orientations.
Each generated pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower docking score typically indicates a more favorable binding interaction. The results reveal the most likely binding mode, detailing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the target protein.
Example Molecular Docking Results This table provides a hypothetical summary of docking results against a target protein.
| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| 1 | -8.5 | TYR 210, SER 150 (H-bonds) |
| 2 | -8.1 | LEU 305, PHE 310 (Hydrophobic) |
Virtual screening is a computational method used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. When a compound like 2-Propenamide, N-[(2-fluorophenyl)methyl]- shows promising activity, its chemical structure can be used as a query in a virtual screen.
One approach is scaffold-focused virtual screening, which aims to identify new core structures (scaffolds) that are structurally different from the query but could have similar biological activity. This "scaffold hopping" is valuable for discovering novel classes of active compounds, potentially with improved properties or to circumvent existing patents. By using the pharmacophore model or the shape of 2-Propenamide, N-[(2-fluorophenyl)methyl]-, computational algorithms can filter databases containing millions of compounds to select a smaller, enriched set for experimental testing.
Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the intricate dance of molecular conformations and their interactions with the surrounding environment, such as a solvent or a biological receptor.
The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional structure and flexibility. For 2-Propenamide, N-[(2-fluorophenyl)methyl]-, MD simulations in an aqueous environment can be employed to explore its conformational landscape. Key to its flexibility are the rotatable bonds within its structure, particularly the C-N bond of the amide and the bonds connecting the benzyl (B1604629) group to the nitrogen atom.
All-atom MD simulations can be performed on polymers of N-substituted acrylamides to understand their conformational transitions and interactions with water. These simulations reveal how changes in functional groups can alter the solvation shell around the polymer, which in turn affects properties like the lower critical solution temperature (LCST). For a single molecule of 2-Propenamide, N-[(2-fluorophenyl)methyl]-, similar simulations would elucidate the preferred dihedral angles and the extent of conformational freedom. The 2-fluoro substitution on the phenyl ring can influence the conformational preference through steric and electronic effects, potentially favoring specific orientations of the aromatic ring relative to the acrylamide (B121943) backbone.
Illustrative Data Table: Conformational Analysis from a Hypothetical MD Simulation
| Conformational State | Population (%) | Key Dihedral Angle (Cα-C-N-Cβ) | Hydrogen Bonds (intramolecular) |
| Extended | 45 | ~175° | None |
| Partially Folded | 35 | ~ -100° | N-H···O=C (transient) |
| Compact | 20 | ~ 60° | N-H···F (weak) |
This table is for illustrative purposes only and represents the type of data that could be generated from an MD simulation analysis.
The acrylamide group in 2-Propenamide, N-[(2-fluorophenyl)methyl]- is a Michael acceptor, making it a potential candidate for a targeted covalent inhibitor (TCI). TCIs form a stable covalent bond with a specific amino acid residue, often a cysteine, in the active site of a target protein, leading to potent and often prolonged inhibition. acs.org
Computational methods are crucial in understanding and predicting the process of covalent inhibition. A typical workflow involves:
Non-covalent Docking: Initially, the compound is docked into the binding site of the target protein to predict its initial binding pose and affinity. This step is guided by non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Covalent Docking: Specialized covalent docking algorithms are then used to model the formation of the covalent bond between the acrylamide's β-carbon and the thiol group of a cysteine residue. nih.gov This helps in predicting the geometry of the final covalent complex.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To accurately model the chemical reaction of bond formation, QM/MM simulations are employed. biorxiv.org In this hybrid approach, the reactive site (the acrylamide warhead and the cysteine side chain) is treated with quantum mechanics, providing a high level of accuracy for the bond-forming step, while the rest of the protein and solvent are treated with the computationally less expensive molecular mechanics. These simulations can elucidate the reaction mechanism and calculate the activation energy barrier for the covalent modification.
MD Simulations of the Covalent Complex: Once the covalent bond is formed, classical MD simulations can be run on the ligand-protein complex to assess its stability and the impact of the covalent modification on the protein's structure and dynamics.
The 2-fluorobenzyl group plays a significant role in the initial non-covalent recognition, directing the acrylamide "warhead" to the appropriate location within the protein's binding pocket. The fluorine atom can participate in specific interactions, such as hydrogen bonding or halogen bonding, which can enhance binding affinity and selectivity.
Illustrative Data Table: Key Interactions in a Simulated Ligand-Protein Complex
| Interaction Type | Ligand Moiety | Protein Residue | Distance (Å) |
| Covalent Bond | Acrylamide β-carbon | Cys481 (thiol) | 1.85 |
| Hydrogen Bond | Amide N-H | Glu450 (backbone C=O) | 2.90 |
| Pi-Stacking | Fluorophenyl ring | Phe523 | 3.50 |
| Hydrophobic | Benzyl group | Leu402, Val415 | N/A |
This table is for illustrative purposes only and represents the type of data that could be generated from the analysis of a simulated ligand-protein complex.
Cheminformatics and Machine Learning Applications in 2-Propenamide, N-[(2-fluorophenyl)methyl]- Research
Cheminformatics and machine learning (ML) are transforming the landscape of drug discovery and materials science by enabling the analysis of large chemical datasets to predict properties and activities of new compounds.
For a compound like 2-Propenamide, N-[(2-fluorophenyl)methyl]-, these approaches can be applied in several ways:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of acrylamide derivatives, QSAR models can be developed to predict their inhibitory potency against a specific protein target. Descriptors used in such models could include electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, shape indices), and lipophilicity (e.g., logP). A QSAR study on related acrylamide derivatives could help in predicting the potency of 2-Propenamide, N-[(2-fluorophenyl)methyl]- and suggest further structural modifications to improve its activity.
Machine Learning for Reactivity Prediction: The reactivity of the acrylamide warhead is a critical parameter for a covalent inhibitor, as it needs to be reactive enough to bind to its target but not so reactive that it causes off-target effects. Machine learning models, trained on experimental reactivity data of a diverse set of acrylamides, can be used to predict the reactivity of new compounds. nih.gov These models can use quantum mechanical descriptors or structural fingerprints as input features to make accurate predictions, thereby accelerating the design of covalent inhibitors with optimized reactivity profiles.
Predictive Modeling of ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial properties that determine the success of a drug candidate. Cheminformatics and ML models can be built to predict these properties for novel compounds like 2-Propenamide, N-[(2-fluorophenyl)methyl]- based on its structure. This allows for the early identification of potential liabilities and guides the design of molecules with more favorable ADMET profiles.
Illustrative Data Table: Predicted Properties from Cheminformatics Models
| Property | Predicted Value | Model Type | Key Descriptors |
| LogP (Lipophilicity) | 2.1 | Consensus ML | Atom-based contributions |
| Aqueous Solubility | -3.5 (logS) | QSAR | Topological Polar Surface Area |
| Covalent Reactivity (t½ with GSH) | 30 min | QM/ML | LUMO energy, partial charge on β-carbon |
| hERG Inhibition (pIC50) | 4.8 | Deep Learning | Molecular graph convolution |
This table is for illustrative purposes only and represents the type of data that could be generated from various predictive models.
Strategic Considerations in Medicinal Chemistry Development for 2 Propenamide, N 2 Fluorophenyl Methyl
Lead Identification and Optimization Strategies Based on Academic Findings
Lead identification for a novel chemical entity like 2-Propenamide, N-[(2-fluorophenyl)methyl]- would likely begin with high-throughput screening against a panel of biological targets. The structural motifs within the molecule—specifically the N-benzyl amide and the acrylamide (B121943) group—provide clues for potential therapeutic areas. For instance, related N-benzyl amide derivatives have been investigated as inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for potential use in Alzheimer's disease. nih.gov Furthermore, the acrylamide moiety is a known Michael acceptor, capable of forming covalent bonds with cysteine residues in target proteins, a mechanism utilized by some enzyme inhibitors. nih.gov
A particularly relevant structural analogue is Ralfinamide, an α-aminoamide derivative that acts as a sodium channel blocker and has been investigated for neuropathic pain. medchemexpress.comtargetmol.comnus.edu.sg Another related compound, Safinamide, which features a (3-fluorophenyl)methoxy group and a propanamide scaffold, is a marketed drug for Parkinson's disease with a multi-target mechanism that includes inhibition of monoamine oxidase B (MAO-B) and modulation of sodium and calcium channels. nih.govdrugbank.comnih.govwikipedia.org These examples suggest that initial screening efforts for 2-Propenamide, N-[(2-fluorophenyl)methyl]- could rationally be focused on neurological targets such as voltage-gated ion channels or enzymes like MAO-B.
Once initial "hit" compounds are identified, lead optimization is undertaken to improve potency, selectivity, and pharmacokinetic properties. patsnap.compatsnap.com This is an iterative process of designing, synthesizing, and testing analogues. patsnap.com For 2-Propenamide, N-[(2-fluorophenyl)methyl]-, a systematic Structure-Activity Relationship (SAR) study would be essential. Modifications would explore the impact of various functional groups at different positions.
Key hypothetical optimization strategies could include:
Substitution on the Fluorophenyl Ring: Moving the fluorine atom to the meta- or para- positions, or introducing additional substituents (e.g., chloro, methyl, methoxy (B1213986) groups), could significantly impact binding affinity and selectivity.
Modification of the Propenamide Linker: The electrophilicity of the acrylamide's double bond could be tuned by adding substituents at the alpha or beta positions. Saturation of the double bond to form a propanamide, akin to the scaffold in Safinamide, would convert the compound from a potential covalent modifier to a reversible binder, drastically altering its pharmacological profile.
Amide N-Substitution: Replacing the hydrogen on the amide nitrogen with a small alkyl group could influence metabolic stability and conformational preference.
A hypothetical SAR exploration is summarized in the table below.
| Modification Site | Proposed Analogue | Rationale / Hypothetical Impact |
| Aromatic Ring | N-[(3-fluorophenyl)methyl]-2-propenamide | Alter positional electronics; potentially change target selectivity (e.g., Safinamide has a 3-fluoro substitution). nih.gov |
| N-[(2,4-difluorophenyl)methyl]-2-propenamide | Increase lipophilicity; potentially enhance binding through additional hydrophobic or halogen-bond interactions. | |
| Amide Linker | N-[(2-fluorophenyl)methyl]propanamide | Remove covalent-binding potential (Michael acceptor); shift to reversible binding mechanism, potentially reducing off-target reactivity. |
| N-[(2-fluorophenyl)methyl]-2-methyl-2-propenamide | Steric hindrance near the double bond could modulate reactivity and selectivity. | |
| Amide Nitrogen | N-methyl-N-[(2-fluorophenyl)methyl]-2-propenamide | Increase metabolic stability by blocking N-dealkylation; alter hydrogen bonding capacity and conformation. |
Scaffold Hopping and Bioisosteric Replacements for Novel Chemical Entities
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemical entities with improved properties or to circumvent existing patents. uniroma1.ituniroma1.itniper.gov.in These techniques involve replacing a core molecular structure (scaffold) or specific functional groups (bioisosteres) with alternatives that retain the key pharmacophoric features required for biological activity. ctppc.org
For 2-Propenamide, N-[(2-fluorophenyl)methyl]-, several opportunities for such modifications exist:
Scaffold Hopping of the N-Benzyl Propenamide Core: The entire central framework could be replaced with a different scaffold that maintains the spatial orientation of the key interacting groups (the aromatic ring and the amide functionality). This can lead to compounds with completely different physical properties, such as improved solubility or metabolic stability. uniroma1.it For instance, the flexible N-benzyl amide backbone could be replaced with a more rigid cyclic structure, such as a piperidine (B6355638) or benzodiazepine, to lock the molecule into a more favorable bioactive conformation.
The table below outlines potential bioisosteric and scaffold hopping modifications.
| Original Moiety | Proposed Replacement | Type of Modification | Rationale |
| 2-Fluorophenyl | Pyridin-2-yl | Bioisosteric Replacement | Introduce a nitrogen atom to act as a hydrogen bond acceptor and potentially improve solubility. niper.gov.in |
| 2-Fluorophenyl | Thiophen-2-yl | Bioisosteric Replacement | Classical ring bioisostere for benzene; alters electronics and potential for metabolic oxidation. nih.gov |
| 2-Fluorophenyl | Bicyclo[1.1.1]pentane | Non-classical Bioisostere | Acts as a rigid, non-aromatic phenyl mimetic to improve physicochemical properties and escape "flatland". u-tokyo.ac.jp |
| Propenamide | 1,2,3-Triazole | Scaffold Hopping / Amide Isostere | Replace the amide bond to improve metabolic stability against amidases; acts as a rigid linker. |
| Propenamide | Trifluoroethylamine | Amide Isostere | Mimics the hydrogen-bond donating ability of the amide N-H while reducing the basicity of the amine. u-tokyo.ac.jp |
| N-Benzyl Linker | Tetrahydroisoquinoline | Scaffold Hopping | Incorporate the benzyl (B1604629) and amine groups into a rigid cyclic system to reduce conformational flexibility and potentially increase potency. |
Prodrug Design Principles to Enhance Pharmacological Properties (Theoretical)
Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo through enzymatic or chemical transformation. researchgate.net This strategy is often employed to overcome poor pharmacokinetic properties such as low solubility, poor membrane permeability, or rapid metabolism. For 2-Propenamide, N-[(2-fluorophenyl)methyl]-, which contains a secondary amide, several theoretical prodrug strategies could be envisioned to enhance its properties.
The secondary amide (N-H) is a key handle for prodrug modification. researchgate.netsemanticscholar.org Attaching a promoiety to this nitrogen can mask the hydrogen-bonding capabilities of the N-H group, potentially increasing lipophilicity and membrane permeability. The promoiety must be designed to be cleaved under physiological conditions to release the active parent compound.
Theoretical prodrug approaches include:
N-Acyloxymethyl Derivatives: Attaching an acyloxymethyl group to the amide nitrogen creates a prodrug that can be hydrolyzed by esterase enzymes, which are abundant in the body. This cleavage would release an unstable N-hydroxymethyl intermediate that then spontaneously decomposes to yield the parent drug and formaldehyde. researchgate.net This approach can significantly enhance aqueous solubility or lipophilicity depending on the nature of the acyl group.
N-Mannich Bases: These are formed by reacting the amide with an aldehyde and a secondary amine. N-Mannich bases can increase lipophilicity and often exhibit suppressed pKa values compared to the parent amine, which can be advantageous for absorption. nih.gov Their cleavage back to the parent drug is often pH-dependent.
N-Phosphonooxymethyl Derivatives: The addition of a phosphonooxymethyl promoiety can dramatically increase aqueous solubility. These prodrugs are designed to be cleaved by alkaline phosphatases to generate the same N-hydroxymethyl intermediate as the acyloxymethyl derivatives, which then releases the parent drug. researchgate.net
The table below summarizes these theoretical prodrug strategies.
| Prodrug Strategy | Structure of Promoiety on Amide Nitrogen | Potential Advantage | Activation Mechanism |
| N-Acyloxymethyl | -CH₂-O-C(=O)R | Improved lipophilicity or solubility (depending on R group); enhanced permeability. | Enzymatic cleavage by esterases. researchgate.net |
| N-Phosphonooxymethyl | -CH₂-O-P(=O)(OH)₂ | Significantly increased aqueous solubility for potential intravenous formulation. | Enzymatic cleavage by alkaline phosphatases. researchgate.net |
| N-Mannich Base | -CH₂-NR₂ | Increased lipophilicity; tunable stability based on the choice of amine. | Chemical hydrolysis (often pH-dependent). nih.gov |
Emerging Research Frontiers and Future Directions for 2 Propenamide, N 2 Fluorophenyl Methyl
Integration with Systems Biology and Network Pharmacology Approaches
The traditional "one-drug, one-target" paradigm is often insufficient for understanding the full spectrum of a compound's effects on complex biological systems. nih.gov Systems biology and network pharmacology offer a holistic framework to investigate the multifaceted interactions between drugs and biological networks, including genes, proteins, and metabolites. acs.orgnumberanalytics.com This integrative approach is particularly valuable for novel chemical entities like 2-Propenamide, N-[(2-fluorophenyl)methyl]-.
Network pharmacology can be employed to construct and analyze drug-target and disease-gene networks, providing insights into a compound's mechanism of action and potential polypharmacology. nih.gov For 2-Propenamide, N-[(2-fluorophenyl)methyl]-, this approach would involve:
Target Prediction: Utilizing computational tools and databases to predict potential protein targets based on the compound's chemical structure. The acrylamide (B121943) moiety suggests a potential for covalent interaction with proteins, particularly those with reactive cysteine residues.
Network Construction: Building interaction networks that connect predicted targets to known disease pathways. This can help identify which diseases the compound might be effective against. numberanalytics.commdpi.com
Mechanism Elucidation: Analyzing the topology of these networks can reveal how the compound might modulate entire pathways or cellular processes, rather than just a single protein. nih.gov This systems-level understanding can help predict both efficacy and potential off-target effects. healthcare-bulletin.co.uk
Systems biology approaches can further integrate various "omics" data (genomics, proteomics, metabolomics) to build comprehensive models of the compound's impact. frontiersin.org This allows researchers to move beyond a single pathway and understand the dynamic, system-wide response to the compound's introduction. acs.org
Table 1: Hypothetical Network Pharmacology Workflow for 2-Propenamide, N-[(2-fluorophenyl)methyl]-
| Phase | Objective | Methods and Tools | Potential Outcome |
|---|---|---|---|
| 1. Target Identification | Predict potential biological targets. | Molecular docking simulations; similarity searching against databases (e.g., BindingDB, ChEMBL); proteome-wide covalent ligand screening. | A ranked list of candidate protein targets (e.g., kinases, proteases, isomerases). |
| 2. Network Construction | Build a drug-target-disease interaction network. | Utilize databases such as STRING, GeneCards, and KEGG; employ software like Cytoscape for network visualization. mdpi.com | Visualization of relationships between the compound, its predicted targets, and relevant disease pathways. |
| 3. Pathway Analysis | Identify key biological pathways modulated by the compound. | Gene Ontology (GO) enrichment analysis; KEGG pathway analysis. | Insight into the compound's potential mechanisms of action (e.g., apoptosis, inflammation, cell cycle regulation). |
| 4. Experimental Validation | Confirm computational predictions. | In vitro enzyme assays; cell-based functional assays; proteomics to confirm target engagement. | Validated targets and a clearer understanding of the compound's therapeutic potential. |
Exploration of Novel Biological Targets and Therapeutic Areas Based on Structural Homologies
The chemical architecture of 2-Propenamide, N-[(2-fluorophenyl)methyl]- contains two key pharmacophores that can guide the exploration of its biological activity.
The Acrylamide Moiety: The α,β-unsaturated amide group is a well-known Michael acceptor, capable of forming covalent bonds with nucleophilic residues, most notably the thiol group of cysteine, in target proteins. celljournal.orgresearchgate.net This irreversible or slowly reversible binding can lead to potent and sustained inhibition. This "warhead" is a feature of several approved drugs and clinical candidates, particularly in oncology, where it is used to target kinases like EGFR and BTK. nih.gov Therefore, a primary area of investigation would be its potential as an inhibitor of enzymes, such as kinases or protein disulfide isomerases, that have a strategically located cysteine in their active site. nih.gov
The (2-fluorophenyl)methyl Group: The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate various properties. mdpi.com A fluorine atom, particularly on a phenyl ring, can influence a molecule's:
Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolically labile sites, thereby increasing the compound's half-life. researchgate.net
Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets. researchgate.net
Based on these structural homologies, potential therapeutic areas for exploration could include oncology, inflammatory diseases, and neurodegenerative disorders, where enzymes susceptible to covalent modification play a key pathological role.
Table 2: Structural Homology and Potential Biological Targets
| Structural Moiety | Known Role in Other Compounds | Potential Targets for 2-Propenamide, N-[(2-fluorophenyl)methyl]- | Potential Therapeutic Areas |
|---|---|---|---|
| Acrylamide | Covalent "warhead" targeting cysteine residues in enzyme active sites. nih.gov | Kinases (e.g., EGFR, BTK), Proteases (e.g., caspases), Protein Disulfide Isomerase (PDI). nih.gov | Oncology, Immunology, Thrombosis. nih.gov |
| (2-fluorophenyl)methyl | Modulates metabolic stability, binding affinity, and molecular conformation. mdpi.comresearchgate.net | Enhances selectivity and potency for the primary target; may interact with hydrophobic pockets in the binding site. | Broad applicability depending on the primary target. |
Development of Advanced Analytical Methods for Metabolite Profiling and Compound Quantification
To understand the pharmacokinetic and pharmacodynamic profile of 2-Propenamide, N-[(2-fluorophenyl)methyl]-, robust analytical methods are essential. rsc.org Modern metabolomics platforms, primarily based on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are central to this effort. nih.govnih.gov
The development of an analytical strategy would likely involve:
Quantitative Bioanalysis: Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for quantifying small molecules in biological matrices like plasma, urine, and tissue homogenates. researchgate.netnih.gov A sensitive and specific LC-MS/MS method would need to be developed and validated to accurately measure the concentration of the parent compound over time.
Metabolite Identification: High-resolution mass spectrometry (HR-MS), such as time-of-flight (TOF) or Orbitrap platforms, is crucial for identifying potential metabolites. rsc.org The metabolism of 2-Propenamide, N-[(2-fluorophenyl)methyl]- could involve several pathways, including hydroxylation of the phenyl ring, N-dealkylation, or conjugation with glutathione (B108866) at the acrylamide moiety. Untargeted and targeted metabolomics approaches can be used to create a comprehensive profile of these biotransformations. frontiersin.orgnih.gov
Data Integration: The large datasets generated by these techniques require sophisticated bioinformatic tools for processing, feature detection, and statistical analysis to identify significant metabolic changes and pathways. frontiersin.org
Table 3: Hypothetical Analytical Strategy for 2-Propenamide, N-[(2-fluorophenyl)methyl]-
| Analytical Task | Primary Technique | Key Considerations | Expected Outcome |
|---|---|---|---|
| Quantification of Parent Compound | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Method validation (linearity, accuracy, precision); selection of appropriate internal standard. nih.gov | Pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution). |
| Metabolite Profiling & Identification | High-Resolution Mass Spectrometry (HR-MS) coupled with LC (LC-QTOF, LC-Orbitrap). rsc.org | In vitro studies (microsomes, hepatocytes) and in vivo sample analysis; MS/MS fragmentation for structural elucidation. | Identification of major and minor metabolites; elucidation of metabolic pathways. |
| Structural Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy | Isolation of sufficient quantities of major metabolites for analysis. rsc.org | Unambiguous structural confirmation of key metabolites. |
Collaborative Research Opportunities and Translational Research Potential (Non-Clinical)
The development of a novel chemical entity from discovery to a potential clinical candidate is a complex, high-risk, and expensive process that benefits greatly from collaboration. nih.gov The modern drug discovery landscape is characterized by networks of collaborators, including academic institutions, biotechnology companies, and contract research organizations (CROs). drugtargetreview.com
For 2-Propenamide, N-[(2-fluorophenyl)methyl]-, a collaborative, non-clinical translational research plan would be essential to advance its development. nih.govdndi.org This pathway involves a series of stages to establish proof-of-concept and gather necessary data for potential clinical trials. researchgate.netwisc.edu
Early-Stage Discovery (Academia/Biotech): This phase would focus on synthesizing the compound and its analogs, performing initial in silico and in vitro screening to identify and validate biological targets, and exploring the fundamental mechanism of action.
Lead Optimization (Biotech/CRO): Collaborations would focus on refining the molecule's structure to improve potency, selectivity, and drug-like properties (ADME - absorption, distribution, metabolism, and excretion). CROs with expertise in medicinal chemistry and in vitro biology can accelerate this process. drugtargetreview.com
Preclinical Development (CRO/Biotech): This stage involves in vivo studies in relevant animal models of disease to demonstrate efficacy (proof-of-concept). pharmamodels.net It also includes formal toxicology and safety pharmacology studies required for regulatory submissions. This phase often involves specialized CROs and deep collaboration between partners. researchgate.net
Such collaborations allow for the sharing of risk, resources, and expertise, creating a more efficient and effective path for translational research. nih.govnih.gov
Table 4: Potential Collaborative Framework for Non-Clinical Development
| Development Stage | Key Activities | Lead Partner(s) | Collaborating Partner(s) |
|---|---|---|---|
| Target Identification & Validation | In silico screening, synthesis, initial in vitro assays. | Academic Lab / Small Biotech | Computational Chemistry Core |
| Hit-to-Lead & Lead Optimization | Structure-activity relationship (SAR) studies, ADME profiling, preliminary toxicology. | Biotechnology Company | Medicinal Chemistry CRO, DMPK CRO |
| In Vivo Proof-of-Concept | Efficacy studies in animal models of a targeted disease. | Biotechnology Company | Academic experts in disease models, In Vivo Pharmacology CRO. pharmamodels.net |
| Preclinical Safety & IND-Enabling Studies | GLP toxicology studies, safety pharmacology, process chemistry and formulation. wisc.edu | Biotechnology Company / Pharma Partner | Specialized Toxicology CRO, CMC (Chemistry, Manufacturing, and Controls) CRO. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(2-fluorophenyl)methyl]-2-propenamide, and how can reaction conditions be optimized?
- Methodology :
- Amide bond formation : Use coupling agents like EDC/HOBt or DCC to react 2-fluorobenzylamine with acrylic acid derivatives. Monitor reaction progress via TLC or HPLC.
- Alkylation : React acryloyl chloride with 2-fluorobenzylamine in anhydrous conditions (e.g., THF or DCM) under inert atmosphere. Purify via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate).
- Optimization : Vary temperature (0–25°C), stoichiometry, and solvent polarity to maximize yield. Reference structural analogs (e.g., 25C-NBF HCl in ) for guidance on fluorine-substituted benzylamine reactivity .
Q. How can the structural integrity of N-[(2-fluorophenyl)methyl]-2-propenamide be confirmed experimentally?
- Methodology :
- Spectroscopy :
- NMR : Analyze - and -NMR spectra for characteristic signals: vinyl protons (δ 5.5–6.5 ppm), amide carbonyl (δ ~165 ppm), and aromatic fluorine coupling patterns.
- IR : Confirm amide C=O stretch (~1650 cm) and N-H bend (~1550 cm).
- Mass spectrometry : Use HRMS (ESI or EI) to verify molecular ion ([M+H]) and fragmentation patterns.
- X-ray crystallography : If crystalline, compare unit cell parameters with NIST reference data (e.g., analogous propenamides in ) .
Q. What stability considerations are critical for storing and handling this compound?
- Methodology :
- Thermal stability : Perform TGA/DSC to identify decomposition temperatures. Store at –20°C in amber vials under argon.
- Hydrolytic sensitivity : Test stability in aqueous buffers (pH 4–9) via HPLC over 24–72 hours. Use anhydrous solvents for reactions.
- Light sensitivity : Assess UV-Vis absorbance (200–400 nm) and store in light-resistant containers. Reference handling protocols for fluorinated amides (e.g., fentanyl analogs in ) .
Advanced Research Questions
Q. How can structure–activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodology :
- Analog synthesis : Modify substituents (e.g., fluorine position, acrylamide chain length) and compare bioactivity. Use ’s SAR framework for NBOMe/NBOH derivatives as a template .
- In vitro assays : Test receptor binding affinity (e.g., fluorometric assays for serotonin or dopamine receptors) and enzyme inhibition (e.g., kinase panels).
- Computational modeling : Perform molecular docking (AutoDock Vina, Schrödinger) to predict interactions with target proteins. Validate with MD simulations (NAMD/GROMACS) .
Q. How can contradictory spectral or chromatographic data be resolved during characterization?
- Methodology :
- Orthogonal validation : Cross-check NMR with IR and X-ray data. Compare retention times in HPLC with NIST reference standards ( ).
- Impurity profiling : Use LC-MS/MS to identify byproducts (e.g., unreacted amine or hydrolysis products). Reference impurity thresholds from pharmacopeial guidelines (e.g., USP in ) .
- Isotopic labeling : Synthesize - or -labeled analogs to clarify ambiguous signals .
Q. What computational strategies are effective for predicting the physicochemical properties of this compound?
- Methodology :
- Quantum chemistry : Calculate logP, pKa, and solubility using DFT (Gaussian, ORCA) or QSPR models (ADMET Predictor).
- Molecular dynamics : Simulate solvation behavior in water/DMSO to predict aggregation tendencies.
- Crystal structure prediction : Use tools like Mercury (CCDC) to model packing efficiency and polymorph stability .
Q. How can this compound be incorporated into polymer matrices for material science applications?
- Methodology :
- Radical polymerization : Initiate with AIBN or UV light in the presence of cross-linkers (e.g., N,N'-methylenebisacrylamide in ). Monitor conversion via -NMR or FTIR.
- Copolymerization : Blend with methyl acrylate or styrene derivatives ( ) to tune thermal and mechanical properties. Characterize via GPC and DSC .
Specialized Methodological Notes
- Toxicity screening : Follow OECD guidelines for acute toxicity (e.g., zebrafish embryo assay) and mutagenicity (Ames test). Reference fluorinated compound safety data ( ) .
- Regulatory compliance : Ensure compliance with REACH and ICH guidelines for novel acrylamide derivatives. Document synthetic pathways and impurity profiles rigorously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
